Cas no 160969-02-8 (2-2-(2,2,2-Trifluoroethoxy)phenoxy-ethanol)

2-2-(2,2,2-Trifluoroethoxy)phenoxy-ethanol is a fluorinated organic compound characterized by its trifluoroethoxy and phenoxy-ethanol functional groups. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical applications. The trifluoroethoxy group contributes to increased electron-withdrawing effects, improving resistance to enzymatic degradation. Its balanced polarity allows for favorable solubility in both organic and aqueous media, facilitating formulation versatility. The compound is particularly useful as an intermediate in synthesizing bioactive molecules, where its structural features can optimize pharmacokinetic profiles. Careful handling is advised due to potential reactivity under specific conditions.
2-2-(2,2,2-Trifluoroethoxy)phenoxy-ethanol structure
160969-02-8 structure
Product name:2-2-(2,2,2-Trifluoroethoxy)phenoxy-ethanol
CAS No:160969-02-8
MF:C10H11F3O3
MW:236.187753915787
CID:2086650
PubChem ID:10776163

2-2-(2,2,2-Trifluoroethoxy)phenoxy-ethanol Chemical and Physical Properties

Names and Identifiers

    • 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]-ethanol
    • 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol
    • 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-ol
    • 2-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-ethanol
    • 2-[2-(2,2,2-Trifluoro-ethoxy)-phenoxy]-ethanol
    • DTXSID90444772
    • SCHEMBL2350644
    • 160969-02-8
    • 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanol
    • Ethanol, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]-
    • A1-03418
    • 2-2-(2,2,2-Trifluoroethoxy)phenoxy-ethanol
    • Inchi: InChI=1S/C10H11F3O3/c11-10(12,13)7-16-9-4-2-1-3-8(9)15-6-5-14/h1-4,14H,5-7H2
    • InChI Key: XUQLAUDPJQVGNN-UHFFFAOYSA-N
    • SMILES: FC(F)(F)COc1ccccc1OCCO

Computed Properties

  • Exact Mass: 236.06602869Da
  • Monoisotopic Mass: 236.06602869Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.7Ų
  • XLogP3: 2.1

Experimental Properties

  • Density: 1.281±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 270.9±40.0 ºC (760 Torr),
  • Flash Point: 130.9±23.8 ºC,
  • Solubility: Slightly soluble (4 g/l) (25 º C),
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

2-2-(2,2,2-Trifluoroethoxy)phenoxy-ethanol Security Information

2-2-(2,2,2-Trifluoroethoxy)phenoxy-ethanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
T790195-2.5g
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]-ethanol
160969-02-8
2.5g
$ 207.00 2023-09-05
A2B Chem LLC
AA87334-2.5g
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanol
160969-02-8
2.5g
$319.00 2024-04-20
TRC
T790195-2500mg
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]-ethanol
160969-02-8
2500mg
$207.00 2023-05-17
TRC
T790195-25000mg
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]-ethanol
160969-02-8
25g
$1642.00 2023-05-17
TRC
T790195-25g
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]-ethanol
160969-02-8
25g
$ 1644.00 2023-09-05
A2B Chem LLC
AA87334-25g
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanol
160969-02-8
25g
$1695.00 2024-04-20

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